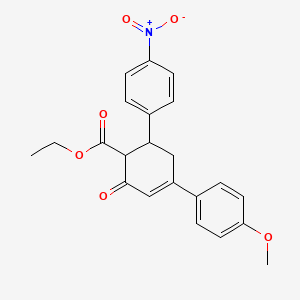

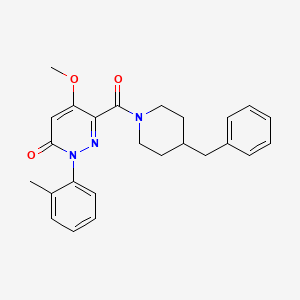

methanone CAS No. 339106-68-2](/img/structure/B2489268.png)

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves several steps, including condensation reactions and functional group modifications. Studies detail the synthesis of similar thiazolyl and fluorophenyl derivatives, employing techniques such as UV, IR, NMR spectroscopy, and high-resolution mass spectrometry for characterization. The methods emphasize structural optimization and theoretical vibrational spectra using density functional theory (DFT) calculations (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis, often conducted through single crystal X-ray diffraction, provides insights into the compound's geometry, bonding features, and conformational stability. Research demonstrates the structural elucidation of fluorophenyl methanone derivatives, revealing their crystalline forms and molecular conformations (Tang & Fu, 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone derivatives are influenced by their molecular structure. Studies exploring similar compounds have highlighted reactions such as Friedel-Crafts and subsequent transformations leading to the synthesis of potent inhibitors or other biologically active molecules (Zhou, Malamas, & Robichaud, 2009).

Physical Properties Analysis

The physical properties, including solvatomorphism, polymorphism, and crystal packing, are crucial for understanding the compound's behavior in various solvents and conditions. Research on related compounds provides insights into how different molecular conformations and solvent interactions affect crystal structures and stability (Kamiński, Hoser, Gagoś, Matwijczuk, Arczewska, Niewiadomy, & Woźniak, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular framework. Spectroscopic studies and molecular docking analyses on similar fluorophenyl and thiazolyl derivatives shed light on their potential interactions and mechanisms of action within biological systems (Matwijczuk, Kamiński, Górecki, Ludwiczuk, Niewiadomy, Maćkowski, & Gagoś, 2015).

Applications De Recherche Scientifique

Synthesis and Spectral Characterization

Novel thiazole compounds, including variations of the specified chemical structure, have been synthesized and characterized using advanced spectral techniques. These studies involve the use of UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry to analyze the compounds' structural features. Density Functional Theory (DFT) calculations have been employed for structural optimization and interpretation of vibrational spectra, providing insights into their molecular geometry, bonding characteristics, and harmonic vibrational numbers. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds, demonstrating the impact of electron-withdrawing group substitutions on the molecule's structure and analyzing their thermodynamic stability and reactivity using the HOMO–LUMO energy gap. The molecular docking studies suggested potential antibacterial activity, highlighting the compounds' applicability in developing new antibacterial agents (Shahana & Yardily, 2020).

Theoretical and Docking Studies

Theoretical studies, including DFT and molecular docking, have been crucial in understanding the compounds' properties and potential biological activities. These studies provide a foundation for predicting how these chemicals might interact with biological targets, offering a pathway to designing drugs with specific antibacterial properties. The research by Shahana and Yardily (2020) is a prime example, where the compounds' antibacterial potential was assessed through docking studies, indicating their relevance in medicinal chemistry for drug design and development.

Biological Activities

Research on related thiazole compounds has also explored their potential biological activities, including antitumor, antibacterial, and enzyme inhibitory effects. These studies aim to identify new therapeutic agents by evaluating the synthesized compounds' efficacy against various cancer cell lines and bacterial strains. For instance, synthesis and structural analysis have led to the discovery of compounds with distinct inhibition on cancer cell proliferation, suggesting their utility as novel anticancer agents. Other studies have focused on enzyme inhibition, offering insights into the compounds' potential for treating diseases associated with enzyme dysregulation.

The synthesis and comprehensive characterization of "4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone" and its analogs represent a significant step forward in the development of new compounds with potential therapeutic applications. The integration of synthesis, characterization, theoretical analysis, and biological evaluation forms the basis for further research and development in pharmaceutical chemistry.

Propriétés

IUPAC Name |

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZXQROLIEISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)